Synthetic Step Reduction: 420786-32-9 Enables a 2-Step vs. 9-Step Route to the Key Piperidine Intermediate for SB-649915
420786-32-9 serves as the Boc-protected form of piperidine intermediate 5, the critical coupling partner in the synthesis of SB-649915, a 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor. The original route to intermediate 5 required nine synthetic steps [1]. Using 420786-32-9 as the direct precursor, two new routes were developed that deliver intermediate 5 in five steps and two steps, respectively [1]. The two-step route was demonstrated at 5 L scale to produce 700 g of intermediate 5 [1]. The downstream drug candidate SB-649915 exhibits high affinity for human 5-HT1A (pKᵢ = 8.6), 5-HT1B (pKᵢ = 8.0), and SERT (pKᵢ = 9.3) [2].
| Evidence Dimension | Number of synthetic steps to piperidine intermediate 5 |
|---|---|
| Target Compound Data | 2-step route enabled by 420786-32-9 (Boc-protected precursor); demonstrated at 5 L scale, yielding 700 g of intermediate 5 |
| Comparator Or Baseline | Original route: 9 synthetic steps to prepare intermediate 5; alternative new route: 5 steps |
| Quantified Difference | 4.5-fold reduction (9 → 2 steps); 2.5-fold reduction vs. the alternative 5-step route |
| Conditions | Organic Process Research & Development, 2012; Friedel-Crafts methodology for the 2-step route |
Why This Matters
For procurement decisions in process chemistry, the Boc-protected form (420786-32-9) is the enabling precursor for the shortest known synthetic route to a key intermediate of a clinically characterized CNS drug candidate, directly impacting manufacturing cost, timeline, and scalability.
- [1] Armitage MA, Bret G, Choudary BM, Kingswood M, Loft MS, Moore SP, Smith S, Urquhart MWJ. Identification and Development of an Efficient Route to SB-649915. Org Process Res Dev. 2012;16:1626-1634. View Source
- [2] Scott C, et al. SB-649915, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue. Eur J Pharmacol. 2006;536(1-2):54-61. View Source
